4-Tert-butyl-1-methyl-2-nitrobenzene
Overview
Description
4-Tert-butyl-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-1-methyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-tert-butyl-1-methylbenzene (p-tert-butyltoluene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or iron and hydrochloric acid.
Oxidation: Potassium permanganate.
Major Products Formed
Reduction: 4-tert-butyl-1-methyl-2-aminobenzene.
Oxidation: 4-tert-butyl-2-nitrobenzoic acid.
Scientific Research Applications
4-Tert-butyl-1-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-1-methyl-2-nitrobenzene primarily involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the nitro group. The tert-butyl group, due to its steric bulk, influences the regioselectivity of reactions by hindering attack at the ortho positions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-1-nitrobenzene: Lacks the methyl group present in 4-tert-butyl-1-methyl-2-nitrobenzene.
4-tert-Butyl-2-nitrotoluene: Similar structure but with different substitution pattern.
4-tert-Butyl-1-methylbenzene: Lacks the nitro group.
Uniqueness
This compound is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where these properties are advantageous .
Properties
IUPAC Name |
4-tert-butyl-1-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVZKMAFMMNKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449621 | |
Record name | 4-tert-butyl-1-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62559-08-4 | |
Record name | 4-tert-butyl-1-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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